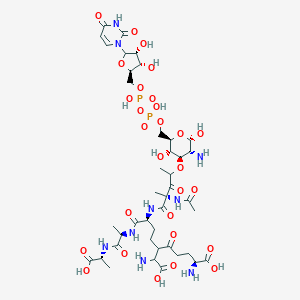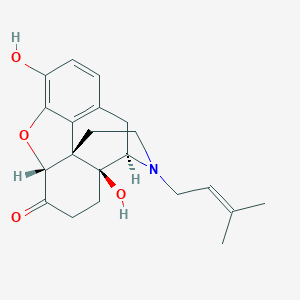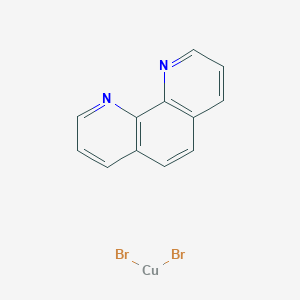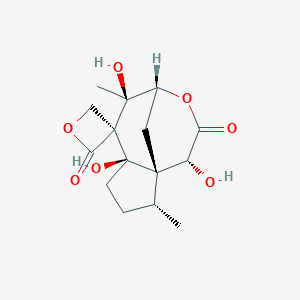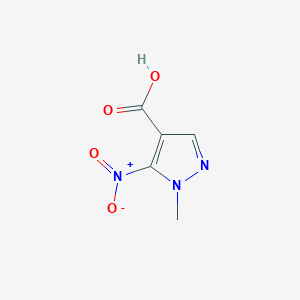
9H-Carbazol-1-amine
説明
9H-Carbazol-1-amine is a compound of interest in various fields of chemistry and material science due to its structural and electronic properties. It serves as a core structure for many organic compounds and has potential applications in medicinal chemistry, supramolecular chemistry, and material science. The compound is characterized by a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring, with an amine group attached to the first position of the carbazole moiety.
Synthesis Analysis
The synthesis of 9H-carbazoles can be achieved through several methods. One efficient approach is the photostimulated SRN1 substitution reaction, which allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines, leading to substituted 9H-carbazoles with yields up to 96% under mild and "transition-metal-free" conditions . Another method involves the catalytic synthesis of 9H-carbazole-3,6-dicarbonitrile, followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block . Additionally, regioselective C3 functionalizations of 9H-carbazoles have been reported through C(sp2)–H insertions of α-imino rhodium(II) carbenoids, further demonstrating the compound's utility in synthesizing biologically valuable motifs .
Molecular Structure Analysis
The molecular structure of 9H-carbazol-1-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the carbazole core.
Chemical Reactions Analysis
9H-Carbazol-1-amine and its derivatives participate in a variety of chemical reactions. The interaction of 9-(2,3-epithiopropyl)-9H-carbazole with aromatic amines, followed by oxidation, leads to the synthesis of respective disulfides and carbazolyl-containing derivatives of thiazolidine . This highlights the reactivity of the carbazole nucleus towards nucleophilic substitution and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-carbazol-1-amine derivatives are influenced by their molecular structure. The presence of the amine group and other substituents on the carbazole core affects properties such as solubility, melting point, and reactivity. The synthesis of carbazoles by intramolecular arylation of diarylamide anions showcases the compound's ability to undergo reactions in various solvents like liquid ammonia and DMSO, indicating its solubility in polar solvents . The versatility of the carbazole nucleus is further exemplified by the synthesis of a wide range of derivatives, including benzocarbazoles and bi(9H-carbazole), through different synthetic methodologies .
科学的研究の応用
Photostimulated Reactions
9H-carbazoles, including 9H-Carbazol-1-amine, are synthesized through photostimulated SRN1 substitution reactions. This process is notable for its efficiency and simplicity, producing substituted 9H-carbazoles in up to 96% yield under mild, “transition-metal-free” conditions. The key aspect of this method is the intramolecular C–N bond formation, a critical step in the synthesis of these compounds (Guerra et al., 2015).
Optical Characterization and Schiff Base Synthesis
Novel carbazole Schiff bases synthesized from 9H-Carbazol-1-amine exhibit distinct optical properties. These bases, synthesized via condensation reactions with aromatic aldehydes, show strong π-conjugation and efficient charge transfer, reflected in their photoluminescence spectra. Such Schiff bases are considered potential active layers for organic light-emitting diodes (Çiçek et al., 2018).
Fluorescence Chemosensor Applications
Polyaniline derivatives of 9H-carbazol-1-amine, such as poly(9-methyl-9H-carbazol-3-amine), have been developed for fluorescence sensing in environmental protection and biosensing. These materials show promising fluorescence properties for detecting various acids and amines, applicable in both solution and gas-phase detection (Qian et al., 2019).
Antimicrobial Activities
Derivatives of 9H-Carbazol-1-amine exhibit antimicrobial properties. Various heterocyclic derivatives have been synthesized using 9H-carbazole as a precursor, showing potential as antimicrobial agents. Their structural characterizations support their applicability in this field (Salih et al., 2016).
Oxidation Product Characterization
The biotransformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria leads to the production of various hydroxylated metabolites. This process plays a crucial role in the development of diverse derivatives with potential pharmacological applications (Waldau et al., 2009).
Synthesis of Novel Derivatives
9H-Carbazol-1-amine is pivotal in synthesizing various novel derivatives, including carbazole Schiff bases and diarylthiourea derivatives. These compounds have been evaluated for antimicrobial and antimalarial activities, demonstrating the versatility of 9H-carbazol-1-amine in medicinal chemistry (Shirole et al., 2020).
将来の方向性
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors . The predominant objective of this review is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
特性
IUPAC Name |
9H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKJAYFKPIUBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940519 | |
| Record name | 9H-Carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazol-1-amine | |
CAS RN |
18992-86-4, 38886-78-1 | |
| Record name | 9H-Carbazol-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
